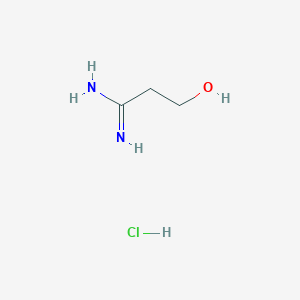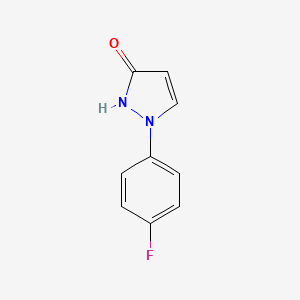
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity and interesting photophysical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of β-diketones with hydrazines. In the case of fluorinated pyrazoles, the introduction of fluorine atoms can be achieved through the use of fluorinated starting materials or by direct fluorination reactions. For example, a series of new (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles bearing fluorine atoms at different positions of the aryl group have been synthesized from the corresponding β-diketones . Additionally, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for Schiff base formation, can be achieved by Vilsmeier-Haack reaction .
Molecular Structure Analysis
The molecular structure of fluorophenyl pyrazoles has been extensively studied using X-ray diffraction analysis, which provides detailed information about the geometrical parameters of the molecules. For instance, the crystal structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using HF and DFT levels of calculations, and the results were in agreement with experimental infrared bands . The dihedral angles between the pyrazole and benzene rings in these compounds can vary, indicating different degrees of planarity and potential for diverse electronic properties .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms of the pyrazole ring and any functional groups attached to the phenyl rings. For example, the synthesis of Schiff bases involves the reaction of pyrazole-4-carboxaldehyde derivatives with amines or thiols . The presence of a fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and ability to stabilize negative charge .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl pyrazoles are influenced by the substituents on the pyrazole ring. The photophysical properties, such as absorption and emission spectra, can be tuned by changing the aryl substituents at the 1- and 3-positions of the pyrazoline ring . The introduction of fluorine atoms can enhance the biological activity of these compounds, as demonstrated by their inhibitory potency on various isoforms of nitric oxide synthase (NOS) . Additionally, the electronic structure and energy ordering of the emissive and electron-transfer states can be probed using density functional calculations, which agree qualitatively well with experimental data .
Applications De Recherche Scientifique
Synthesis and Crystal Structures
- Pyrazole compounds, including those with 4-fluorophenyl groups, have been synthesized and their structures characterized through X-ray crystal structure determination. The study of the dihedral angles between the pyrazole and fluoro-substituted rings contributes to the understanding of their molecular configurations (Loh et al., 2013).
Potential as COX-2 Inhibitors
- Derivatives of 4,5-Diaryl-1H-pyrazole-3-ol, a related compound, have been synthesized as potential COX-2 inhibitors, suggesting a possible application in anti-inflammatory drugs (Patel et al., 2004).
Antimicrobial Activity
- A series of pyrazoline derivatives, including those with 4-fluorophenyl substituents, showed promising antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bonacorso et al., 2006).
Tautomerism Studies
- Research has been conducted on the tautomerism of compounds including 3-(4-fluorophenyl)-1H-pyrazole, which contributes to the fundamental understanding of chemical structures and reactions (Yamuna et al., 2014).
Antitubercular Evaluation
- N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles have been synthesized and evaluated for antitubercular activity, revealing their potential in treating tuberculosis (Khunt et al., 2012).
Fluorometric Sensing
- A novel pyrazoline-based derivative has been utilized for fluorometric “Turn-off” sensing of metal ions, suggesting applications in the field of chemical sensing and environmental monitoring (Bozkurt & Gul, 2018).
Cholesterol Biosynthesis Inhibition
- Trisubstituted pyrazole mevalonolactones, including those with 4-fluorophenyl substituents, have shown inhibitory effects on HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis (Sliskovic et al., 1990).
Antipsychotic Potential
- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their antipsychotic potential, opening avenues for research in psychiatric medication (Wise et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGVTMSAQXJML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622231 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole | |
CAS RN |
939044-47-0 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
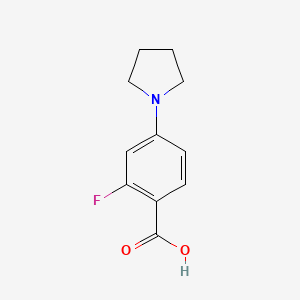
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
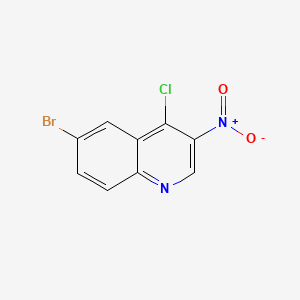
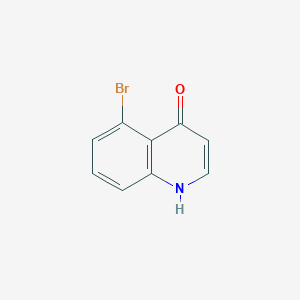
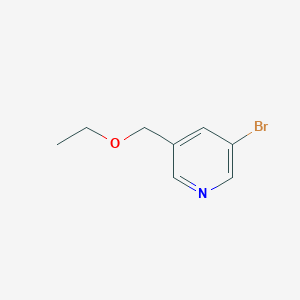
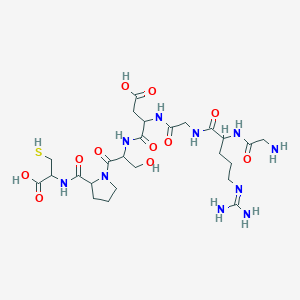
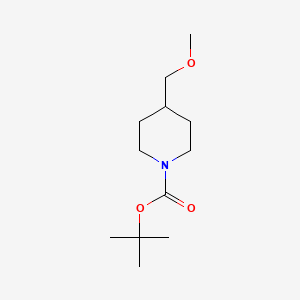
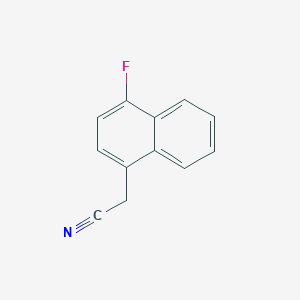
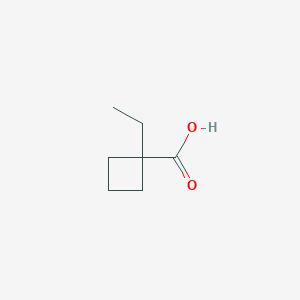
![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)

